n-Methylaniline-2,3,4,5,6-d5
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Overview
Description
n-Methylaniline-2,3,4,5,6-d5, also known as Benzen-d5-amine, N-methyl-, is a deuterated derivative of n-Methylaniline. This compound is characterized by the presence of five deuterium atoms replacing the hydrogen atoms on the benzene ring. It is commonly used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methylaniline-2,3,4,5,6-d5 typically involves the reaction of Bromobenzene-d5 with Methylamine. This reaction is carried out in the presence of a copper catalyst in water at a temperature of 100°C within a sealed tube . The yield of this reaction is approximately 85%.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to maintain the isotopic integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
n-Methylaniline-2,3,4,5,6-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
n-Methylaniline-2,3,4,5,6-d5 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Used in the production of dyes, agrochemicals, and other organic products
Mechanism of Action
The mechanism of action of n-Methylaniline-2,3,4,5,6-d5 involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in methylation and demethylation reactions. The deuterium atoms in the compound provide a unique advantage in studying these reactions due to the kinetic isotope effect, which slows down the reaction rate and allows for detailed analysis .
Comparison with Similar Compounds
Similar Compounds
n-Methylaniline: The non-deuterated version of the compound.
Dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
Aniline: The parent compound without any methyl groups.
Uniqueness
n-Methylaniline-2,3,4,5,6-d5 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .
Biological Activity
n-Methylaniline-2,3,4,5,6-d5 is a deuterated derivative of n-methylaniline, an aromatic amine widely used in the production of dyes and other chemicals. The biological activity of this compound has implications for its toxicity and potential effects on human health. This article reviews the biological activity of this compound based on available research findings and studies.
This compound has the molecular formula C7H9N with a molecular weight of approximately 121.15 g/mol. The deuterated version is utilized in various research applications to trace metabolic pathways and assess toxicity.
Toxicological Studies
- General Toxicity : Studies indicate that n-methylaniline exhibits significant toxicity in animal models. In a 4-week gavage study in rats, the No Observed Adverse Effect Level (NOAEL) was determined to be 5 mg/kg-day while the Lowest Observed Adverse Effect Level (LOAEL) was identified at 25 mg/kg-day for hematological effects such as splenomegaly and increased methemoglobin levels .
- Carcinogenic Potential : Research has shown that n-methylaniline may have carcinogenic properties. In long-term studies involving F344/N rats and B6C3F1 mice, there was some evidence of carcinogenic activity in male rats characterized by increased incidences of sarcomas . However, female counterparts did not show similar evidence.
- Genotoxicity : N-methylaniline has been evaluated for its genotoxic potential. It was found to induce chromosomal aberrations and sister chromatid exchanges in Chinese hamster ovary (CHO) cells under certain conditions . This suggests a potential risk for genetic damage.
n-Methylaniline undergoes metabolic processes including N-demethylation and N-oxidation. These metabolic pathways can lead to the formation of reactive intermediates that may contribute to its toxicity . The compound's susceptibility to oxidation can also result in the formation of various metabolites that may have distinct biological activities.
Case Study 1: Hematological Effects
In a study examining the hematological effects of n-methylaniline exposure in rats:
- Exposure : Rats were exposed to varying doses (5 mg/kg-day to 125 mg/kg-day).
- Findings : Significant increases in methemoglobin levels were observed at higher doses along with splenic changes such as hematopoiesis and pigment deposition . These findings underscore the compound's impact on blood parameters.
Case Study 2: Carcinogenicity Assessment
A two-year study assessed the carcinogenic potential of n-methylaniline in male and female rodents:
- Results : Male rats showed increased incidences of sarcomas; however, no significant findings were noted in female rats or male mice . This highlights gender differences in response to exposure.
Data Tables
Study Type | NOAEL (mg/kg-day) | LOAEL (mg/kg-day) | Key Findings |
---|---|---|---|
Hematological Effects | 5 | 25 | Increased methemoglobin levels; splenomegaly |
Carcinogenicity | - | - | Evidence of sarcomas in male rats |
Genotoxicity | - | - | Induced chromosomal aberrations in CHO cells |
Properties
Molecular Formula |
C7H9N |
---|---|
Molecular Weight |
112.18 g/mol |
IUPAC Name |
2,3,4,5,6-pentadeuterio-N-methylaniline |
InChI |
InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h2-6,8H,1H3/i2D,3D,4D,5D,6D |
InChI Key |
AFBPFSWMIHJQDM-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC)[2H])[2H] |
Canonical SMILES |
CNC1=CC=CC=C1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.